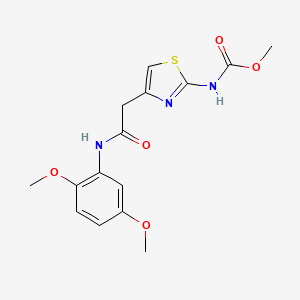
Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C15H17N3O5S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O4S, with a molecular weight of approximately 316.35 g/mol. The structure includes a thiazole ring attached to a carbamate moiety, which is critical for its biological activity.
Anticonvulsant Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticonvulsant properties. For instance, several thiazole derivatives have been synthesized and evaluated for their efficacy in reducing seizure activity in animal models. A study demonstrated that thiazole-integrated compounds showed high protection against seizures induced by pentylenetetrazole (PTZ), with some derivatives achieving 100% protection .
Table 1: Anticonvulsant Activity of Thiazole Derivatives
| Compound | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|
| Compound A | 15.0 | GABAergic modulation |
| Compound B | 10.5 | Sodium channel blockade |
| This compound | TBD | TBD |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. A notable study reported that thiazole-containing compounds demonstrated significant growth inhibition in human glioblastoma and melanoma cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | U251 | 12.5 | 3.0 |
| Compound D | WM793 | 15.0 | 4.5 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for interaction with biological targets.
- Carbamate Moiety : Influences solubility and bioavailability.
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve binding affinity.
A detailed SAR analysis suggests that modifications at certain positions can significantly impact the potency and selectivity of the compound against various targets .
Case Studies
In a recent study focusing on the synthesis and evaluation of thiazole derivatives, researchers found that specific substitutions on the thiazole ring led to enhanced anticonvulsant activity in animal models . Additionally, compounds with electron-donating groups such as methoxy were found to exhibit improved anticancer effects due to increased interaction with target proteins involved in cell proliferation.
属性
IUPAC Name |
methyl N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-21-10-4-5-12(22-2)11(7-10)17-13(19)6-9-8-24-14(16-9)18-15(20)23-3/h4-5,7-8H,6H2,1-3H3,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRKMNGMWNJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














